molecular formula C5H4Br2N2 B12502189 2,4-Dibromo-6-methylpyrimidine

2,4-Dibromo-6-methylpyrimidine

Cat. No.: B12502189
M. Wt: 251.91 g/mol
InChI Key: LWUKSBFPJGXVEH-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been studied as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and survival . The bromine atoms and the methyl group contribute to the compound’s ability to bind to active sites and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Similar structure but with chlorine atoms instead of bromine.

    2,4-Diamino-6-methylpyrimidine: Contains amino groups instead of bromine atoms.

Uniqueness

2,4-Dibromo-6-methylpyrimidine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions such as halogen bonding and facilitate the synthesis of diverse derivatives. Its reactivity and the ability to undergo various transformations make it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

2,4-dibromo-6-methylpyrimidine

InChI

InChI=1S/C5H4Br2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3

InChI Key

LWUKSBFPJGXVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Br)Br

Origin of Product

United States

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